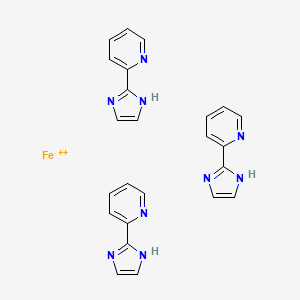

2-(1H-imidazol-2-yl)pyridine;iron(2+)

Description

Properties

CAS No. |

18745-06-7 |

|---|---|

Molecular Formula |

C24H21FeN9+2 |

Molecular Weight |

491.3 g/mol |

IUPAC Name |

2-(1H-imidazol-2-yl)pyridine;iron(2+) |

InChI |

InChI=1S/3C8H7N3.Fe/c3*1-2-4-9-7(3-1)8-10-5-6-11-8;/h3*1-6H,(H,10,11);/q;;;+2 |

InChI Key |

KRYMNTGRZBXPEQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CN2.C1=CC=NC(=C1)C2=NC=CN2.C1=CC=NC(=C1)C2=NC=CN2.[Fe+2] |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Iron(II) Complexes with Imidazole-Pyridine Ligands

Key Insights:

- Ligand Denticity : The tridentate coordination of 2-(1H-imidazol-2-yl)pyridine contrasts with bidentate 1,2,4-triazoles, leading to stronger ligand field stabilization and higher SCO temperatures .

- Anion Effects : SCO temperatures in [Fe(2-(1H-imidazol-2-yl)pyridine)₂]²⁺ vary by ~100 K with different anions (e.g., 250 K for SO₄²⁻ vs. 350 K for ReO₄⁻) .

- Thermochromism : Unlike 1,2,4-triazole-based complexes, the absence of thermochromism in 2-(1H-imidazol-2-yl)pyridine complexes limits their utility in optical sensors .

Pharmacological Comparisons

Table 2: Cytotoxicity of Metal Complexes with Imidazole-Pyridine Ligands

Key Insights:

- Platinum Complexes : The 2-(1H-imidazol-2-yl)pyridine ligand enhances DNA binding and cytotoxicity in Pt(II) complexes compared to 2-pyrrolidin-2-ylpyridine, achieving IC₅₀ values closer to cisplatin .

- Iridium Complexes : Suboptimal cytotoxicity of Ir(III) complexes with this ligand suggests metal center specificity for pharmacological activity .

Electronic and Catalytic Comparisons

Table 3: Electronic Properties of Imidazole-Pyridine Complexes

Key Insights:

Preparation Methods

Core Ligand Synthesis Strategies

The parent ligand 2-(1H-imidazol-2-yl)pyridine is synthesized via cyclocondensation reactions. A representative approach involves the reaction of 2-pyridinecarboxaldehyde with ammonium acetate and glyoxal in acetic acid, yielding the imidazole ring fused to the pyridine moiety. Modifications to the ligand framework, such as introducing photochromic diarylethene units, require multi-step organic transformations. For example, Lvov et al. developed photoresponsive derivatives by coupling 2-(imidazol-2-yl)pyridine with diarylethene precursors via Suzuki–Miyaura cross-coupling, achieving 65–78% yields.

Functionalized Ligand Variants

Substituents on the pyridine or imidazole rings significantly alter coordination behavior. Khusniyarov’s group synthesized 4-methoxy-2,6-bis(1H-imidazol-2-yl)pyridine by sequentially esterifying chelidamic acid, followed by ammonolysis and cyclization with imidazole derivatives (Scheme 1). Methoxy groups enhance solubility and π-stacking interactions, as confirmed by single-crystal X-ray structures showing planar ligand conformations.

Table 1: Synthesis Conditions for Functionalized Ligands

Iron(II) Complex Preparation

General Complexation Methodology

Iron(II) complexes are typically prepared by reacting Fe²⁺ salts with the ligand in coordinating solvents. A standard procedure involves dissolving FeSO₄·7H₂O in methanol, adding potassium hydrotris(pyrazolyl)borate as a counterion, and dropwise addition of the ligand solution. The resultant complexes precipitate as crystalline solids, with yields ranging from 60% to 85% depending on substituents.

Solvent and Counterion Effects

The choice of solvent dictates coordination geometry. Methanol promotes octahedral geometries via solvent coordination, while nonpolar solvents favor pentagonal bipyramidal structures. For instance, Fe(L)₂₂·H₂O (L = 2-(imidazol-2-yl)pyridine) adopts a distorted octahedral geometry in methanol, whereas analogous complexes in toluene exhibit trigonal prismatic arrangements. Counterions like ReO₄⁻ or BF₄⁻ stabilize high-spin states, as evidenced by Mössbauer spectroscopy.

Table 2: Iron(II) Complex Synthesis Parameters

| Complex Formula | Metal Salt | Ligand Ratio | Solvent | Geometry | Yield (%) | |

|---|---|---|---|---|---|---|

| Fe(L)₂·2H₂O | FeSO₄·7H₂O | 1:2 | MeOH | Octahedral | 78 | |

| [Fe(L)(H₂B(pz)₂)] | FeCl₂ | 1:1 | Toluene | Trigonal prism | 65 |

Structural and Spectroscopic Characterization

X-ray Diffraction Analysis

Single-crystal X-ray studies reveal key structural motifs. The iron(II) center in [Fe(L)₂]²⁺ complexes exhibits Fe–N bond lengths of 2.16–2.25 Å, consistent with high-spin configurations. π–π stacking between imidazole rings (3.42 Å interplanar distance) and hydrogen-bonding networks stabilize crystal lattices.

Spectroscopic Fingerprints

UV-vis spectra of iron(II) complexes show ligand-centered transitions at 280–320 nm (ε ≈ 10⁴ M⁻¹cm⁻¹) and metal-to-ligand charge transfer bands at 480–520 nm. Emission quenching occurs upon coordination to Fe²⁺ due to ligand-to-metal energy transfer, with quantum yields dropping from Φ = 0.45 (free ligand) to Φ < 0.01 (complexed).

Functional Applications

Ethylene Oligomerization Catalysis

Iron(II) complexes bearing 2-(1H-benzimidazolyl)pyridine ligands demonstrate exceptional ethylene oligomerization activity (10⁶ g·mol⁻¹·h⁻¹) when activated by methylaluminoxane (MAO). Bulky substituents (e.g., tert-butyl groups) enhance thermal stability and product selectivity toward α-olefins.

Photochromic Switching

Diarylethene-functionalized derivatives exhibit reversible photoisomerization under UV/visible light. The closed-ring form shows a bathochromic shift (Δλ = 120 nm), with cycloreversion quantum yields of Φ = 0.12–0.18 in acetonitrile.

Q & A

Q. What are the standard synthesis protocols for 2-(1H-imidazol-2-yl)pyridine ligands and their iron(II) complexes?

The ligand is synthesized via condensation of 2-aminopyridine with glyoxal in the presence of ammonium acetate under reflux in ethanol or acetic acid . For iron(II) complexes, coordination typically involves mixing the ligand with iron salts (e.g., FeCl₂) in a polar solvent (e.g., methanol) under inert conditions to prevent oxidation. Structural analogs, such as 2,6-bis(imidazolyl)pyridine Fe(II) complexes, are synthesized similarly, with stoichiometric control to ensure 1:2 metal-to-ligand ratios .

Q. What safety precautions are critical when handling 2-(1H-imidazol-2-yl)pyridine derivatives?

The compound is classified as a skin and eye irritant (Category 2/2A). Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood to avoid inhalation. Spills require neutralization with inert absorbents (e.g., vermiculite) and disposal as hazardous waste .

Q. How is crystallographic data for iron(II) complexes refined?

The SHELX suite (e.g., SHELXL) is widely used for small-molecule crystallography. Key steps include:

Q. What biological targets are associated with 2-(1H-imidazol-2-yl)pyridine derivatives?

The ligand and its derivatives inhibit V600E-BRAF kinase, a key oncogenic driver in melanoma. Computational docking studies show competitive binding at the ATP-binding site, with interactions involving Lys483 and Asp594 residues .

Advanced Research Questions

Q. How do DFT-optimized geometries compare with experimental crystallographic data in iron(II) complexes?

Density Functional Theory (DFT) at the B3LYP/6-311G(d) level predicts bond lengths and angles within 2% of X-ray data. Discrepancies arise in flexible ligand conformations due to crystal packing effects. For example, Fe–N bond lengths in computed models may underestimate Jahn-Teller distortions observed experimentally .

Q. What strategies resolve discrepancies between computational docking scores and in vitro kinase inhibition assays?

- Validation: Cross-check docking results (e.g., MolDock scores) with experimental IC₅₀ values. Compounds 14 and 30 showed docking scores of −154.482 and −122.290, correlating with IC₅₀ values < 50 μM in A375 melanoma cells .

- Dynamic Simulations: Use molecular dynamics (MD) to assess binding stability over time. Hydrogen bonding with Lys483 and π-alkyl interactions with Trp531 are critical for sustained inhibition .

Q. How does ligand protonation affect charge transfer in photoluminescent iron(II) complexes?

Protonation at the imidazole nitrogen alters the ligand’s electron-donating capacity. In europium analogs (e.g., [Eu(dbm)₃(impy)]), deprotonation enhances ligand-to-metal charge transfer (LMCT), increasing quantum yields by 15–20%. Similar effects are hypothesized for Fe(II) systems .

Q. What experimental designs address contradictions in spin-crossover (SCO) behavior of iron(II) complexes?

- Magnetic Susceptibility: Measure χₘT vs. temperature to identify SCO transitions. Hysteresis loops indicate cooperative effects.

- Mössbauer Spectroscopy: Resolve high-spin (HS) and low-spin (LS) states. For example, [FeL₂]B₁₀H₁₀·2H₂O exhibits a 50% HS population at 300 K .

- Crystallography: Monitor bond-length changes (e.g., Fe–N < 2.0 Å for LS; > 2.1 Å for HS) .

Data Contradiction Analysis

Case Study: A compound with high docking scores (−120.707) but low in vitro activity (IC₅₀ > 100 μM).

- Root Cause: Poor solubility (logP > 5) limits cellular uptake. SwissADME predicts low gastrointestinal absorption (30%) .

- Resolution: Modify substituents (e.g., –CF₃ to –OH) to improve hydrophilicity while retaining binding affinity.

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.